Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17554372
InChI: InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17554372

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1
Standard InChI Key YSHFQGLESIRPQQ-LDYMZIIASA-N
Isomeric SMILES C[C@@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CC1(C)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate belongs to the pyrrolidine family, a five-membered nitrogen-containing heterocycle. The molecule features:

  • A tert-butyl ester group at the 1-position, providing steric bulk and influencing solubility.

  • A hydroxyl group at the 3-position, enabling hydrogen bonding and participation in redox reactions.

  • Methyl substituents at the 3- and 4-positions, contributing to stereochemical complexity and conformational rigidity .

The cis-configuration of the hydroxyl and methyl groups is critical for its interactions in chiral environments, as evidenced by nuclear magnetic resonance (NMR) studies .

Stereochemical Analysis

The compound’s stereochemistry is defined by the relative positions of the hydroxyl and methyl groups on the pyrrolidine ring. X-ray crystallography and NMR spectroscopy confirm that the hydroxyl group at C3 and the methyl group at C4 occupy adjacent equatorial positions, stabilizing the molecule through intramolecular hydrogen bonding . This cis-arrangement is often achieved via enzymatic reductions or asymmetric synthesis, as demonstrated in studies using bakers’ yeast to reduce β-ketopiperidine precursors .

Table 1: Structural and Stereochemical Data

PropertyValue/Description
Molecular FormulaC11H21NO3\text{C}_{11}\text{H}_{21}\text{NO}_{3}
Molecular Weight215.29 g/mol
ConfigurationCis (3R,4S)
Key Functional GroupsHydroxyl, tert-butyl ester, dimethyl
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors3 (ester and hydroxyl)

Synthesis and Production Methods

Conventional Organic Synthesis

The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves multi-step sequences:

  • Ring Formation: Cyclization of γ-amino alcohols or ketones to construct the pyrrolidine backbone.

  • Esterification: Introduction of the tert-butyl ester group via reaction with tert-butyl chloroformate under basic conditions.

  • Hydroxylation and Methylation: Selective oxidation at C3 followed by methylation using methyl halides or Grignard reagents.

Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts.

Biocatalytic Approaches

Recent advances utilize bakers’ yeast (Saccharomyces cerevisiae) for stereoselective reductions of β-ketopiperidine intermediates. For example:

β-Ketopiperidine+NADHYeastcis-Hydroxyester+NAD+\text{β-Ketopiperidine} + \text{NADH} \xrightarrow{\text{Yeast}} \text{cis-Hydroxyester} + \text{NAD}^+

This method achieves enantiomeric excess (ee) values exceeding 80%, as confirmed by chiral shift reagent NMR .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Key Advantage
Conventional Organic70–8575–85Scalability
Biocatalytic60–7580–93Stereoselectivity

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits a boiling point of approximately 370°C and a density of 1.156 g/cm³, consistent with its tert-butyl group enhancing hydrophobicity . It is sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O–H stretch) and 1720 cm⁻¹ (C=O ester).

  • ¹H NMR: Distinct signals at δ 1.42 ppm (tert-butyl CH₃), δ 3.58 ppm (pyrrolidine N–CH₂), and δ 4.21 ppm (C3–OH) .

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The hydroxyl group at C3 can be oxidized to a ketone using Jones reagent (CrO3\text{CrO}_3), yielding a diketopiperidine derivative.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to a primary alcohol, forming 3-hydroxy-3,4-dimethylpyrrolidine.

Nucleophilic Substitutions

Applications and Research Directions

Pharmaceutical Intermediates

The compound’s chiral centers make it valuable in synthesizing bioactive molecules, such as protease inhibitors and neuromodulators. For instance, derivatives have been explored as precursors to quinuclidine-based therapeutics .

Material Science

Its rigid structure and functional groups are exploited in designing liquid crystals and polymeric matrices with tailored thermal stability.

Future Research

  • Enzymatic Optimization: Engineering yeast strains to improve reduction efficiency and ee values.

  • Green Chemistry: Developing solvent-free synthesis routes using microwave irradiation.

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